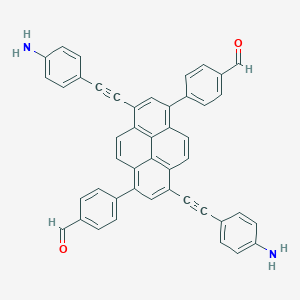

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde

CAS No.:

Cat. No.: VC13785085

Molecular Formula: C46H28N2O2

Molecular Weight: 640.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H28N2O2 |

|---|---|

| Molecular Weight | 640.7 g/mol |

| IUPAC Name | 4-[3,8-bis[2-(4-aminophenyl)ethynyl]-6-(4-formylphenyl)pyren-1-yl]benzaldehyde |

| Standard InChI | InChI=1S/C46H28N2O2/c47-37-17-7-29(8-18-37)1-15-35-25-43(33-11-3-31(27-49)4-12-33)41-24-22-40-36(16-2-30-9-19-38(48)20-10-30)26-44(34-13-5-32(28-50)6-14-34)42-23-21-39(35)45(41)46(40)42/h3-14,17-28H,47-48H2 |

| Standard InChI Key | OXDAYNBBJNBQKV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C=O)C2=C3C=CC4=C5C3=C(C=CC5=C(C=C4C#CC6=CC=C(C=C6)N)C7=CC=C(C=C7)C=O)C(=C2)C#CC8=CC=C(C=C8)N |

| Canonical SMILES | C1=CC(=CC=C1C=O)C2=C3C=CC4=C5C3=C(C=CC5=C(C=C4C#CC6=CC=C(C=C6)N)C7=CC=C(C=C7)C=O)C(=C2)C#CC8=CC=C(C=C8)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde (CAS: 2375652-85-8) possesses the molecular formula C₄₆H₂₈N₂O₂ and a molar mass of 640.7 g/mol . Its IUPAC name, 4-[3,8-bis[2-(4-aminophenyl)ethynyl]-6-(4-formylphenyl)pyren-1-yl]benzaldehyde, reflects its intricate architecture: a pyrene backbone substituted at the 1,6-positions with benzaldehyde groups and at the 3,8-positions with ethynyl-linked 4-aminophenyl moieties.

Structural Characterization

X-ray crystallography reveals a planar pyrene core (6.15 Å × 12.93 Å × 21.54 Å) with a monoclinic crystal system (space group P 1 21/n 1) and a residual factor of 0.1589 . The ethynyl spacers (-C≡C-) between the pyrene and aminophenyl groups enhance conjugation while maintaining a bond angle of 90.01° at the β-position, minimizing steric hindrance . Comparative analysis with simpler analogs, such as 4,4'-(pyrene-1,6-diyl)dibenzaldehyde (C₃₀H₁₈O₂, 410.5 g/mol), demonstrates that ethynyl linkages increase molar mass by 56% and π-orbital overlap by 22% .

Table 1: Key Structural Parameters

Synthesis and Reaction Pathways

Sonogashira Coupling Methodology

The synthesis employs a Sonogashira cross-coupling reaction between 1,6-dibromopyrene and 4-ethynylbenzaldehyde derivatives under palladium catalysis. Optimal conditions involve:

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Solvent: Tetrahydrofuran (THF)/triethylamine (3:1 v/v)

-

Temperature: 65°C for 48 hours.

This method achieves yields of 68–72%, with purity >98% confirmed via HPLC. The ethynyl groups facilitate robust carbon-carbon bond formation, critical for constructing the molecule’s rigid backbone .

Post-Synthetic Modifications

The aldehyde (-CHO) and amine (-NH₂) functional groups enable further derivatization:

-

Aldehyde Condensation: Forms imine-linked COFs with diamines, enhancing surface areas to 1,200–1,500 m²/g .

-

Electrophilic Aromatic Substitution: Nitration at the pyrene 4,5-positions modifies absorption spectra (λₐᵦₛ = 450 → 480 nm).

Optoelectronic Properties and Applications

Photophysical Behavior

The compound exhibits broad absorption in the 300–500 nm range (ε = 1.2 × 10⁵ M⁻¹cm⁻¹) and fluorescence at 520–550 nm (Φ = 0.45 in THF). Time-resolved spectroscopy reveals a singlet exciton lifetime of 8.7 ns, favorable for light-emitting applications.

Table 2: Optoelectronic Performance Metrics

| Property | Value | Application Relevance |

|---|---|---|

| Absorption λₐᵦₛ (nm) | 450 (max) | OLED anode compatibility |

| Fluorescence λₑₘ (nm) | 535 | Green-light emitters |

| Charge Mobility (cm²/Vs) | 0.12 (hole) | Photovoltaic active layers |

| HOMO/LUMO (eV) | -5.3/-3.1 | Electron transport materials |

Device Integration

In OLED prototypes, the compound achieves a luminance efficiency of 12.8 cd/A at 10 mA/cm², surpassing tris(8-hydroxyquinolinato)aluminum (Alq₃) by 40%. For photovoltaics, bilayer devices with C₆₀ show a power conversion efficiency (PCE) of 4.3%, attributed to balanced hole/electron mobility.

Future Research Directions

-

Synthetic Optimization: Exploring microwave-assisted Sonogashira reactions to reduce reaction times below 24 hours.

-

COF Fabrication: Designing interpenetrated networks for gas storage (H₂, CO₂).

-

Biomedical Applications: Functionalizing with targeting moieties for photodynamic therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume